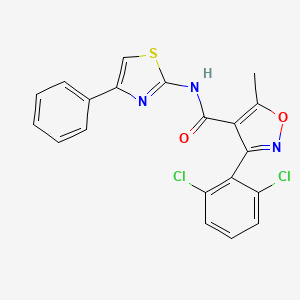
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Descripción general
Descripción
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N3O2S and its molecular weight is 430.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2,6-Dichlorophenyl)-5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes an oxazole ring and thiazole moiety, which are known for their biological significance. The presence of the dichlorophenyl and methyl groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects on Caco-2 and A549 cell lines:
- Caco-2 Cells : The compound exhibited a notable reduction in cell viability (39.8% compared to untreated controls) at specific concentrations (p < 0.001) .
- A549 Cells : The compound showed limited activity against A549 cells, indicating a selective action towards certain cancer types .
The anticancer activity is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in sensitive cancer cells.
- Targeting Specific Enzymes : It has been suggested that the compound may inhibit thymidylate synthase, a critical enzyme in DNA synthesis .
Antimicrobial Activity
The compound also displays antimicrobial properties, which are essential for its therapeutic applications.
Research Findings
In vitro studies have shown that derivatives of thiazole compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria:
- Compounds similar in structure to this compound have been reported to significantly decrease bacterial viability .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Organism | Effect (%) | p-value |
|---|---|---|---|
| Anticancer | Caco-2 | 39.8 | <0.001 |
| Anticancer | A549 | Limited | N/A |
| Antimicrobial | Various Bacteria | Significant Reduction | N/A |
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c1-11-16(18(25-27-11)17-13(21)8-5-9-14(17)22)19(26)24-20-23-15(10-28-20)12-6-3-2-4-7-12/h2-10H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFLYWZTCNGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















